1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[35]nonane-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps. One common route includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions to introduce the tert-butoxycarbonyl group. The difluoro substitution is achieved through the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azaspiro compounds with varying functional groups.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of spirocyclic compounds with biological activity.
Materials Science: Employed in the design of novel materials with unique properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industrial Applications: Applied in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The difluoro groups enhance its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
- 7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-7,7-difluoro-1-azaspiro[3.5]nonane-2-carboxylic acid stands out due to the presence of the difluoro groups, which impart unique chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H21F2NO4 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
7,7-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C14H21F2NO4/c1-12(2,3)21-11(20)17-9(10(18)19)8-13(17)4-6-14(15,16)7-5-13/h9H,4-8H2,1-3H3,(H,18,19) |
InChI Key |
JLKAQJUDPDIYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC12CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
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